molecular formula C20H18N2OS B2863880 N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 313366-01-7

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2863880
CAS No.: 313366-01-7
M. Wt: 334.44
InChI Key: HBAOZFMNBADBOS-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its potential therapeutic applications, particularly in the treatment of various cancers and other diseases. The unique structure of this compound, which includes a tetrahydrobenzo[d]thiazole moiety and a biphenyl carboxamide group, contributes to its biological activity and makes it a valuable target for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide typically involves the reaction of 2-bromodimedone with cyanothioacetamide to form the tetrahydrobenzo[d]thiazole derivative . This intermediate is then reacted with various reagents to produce the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. industrial production often requires optimization of reaction parameters to improve yield and reduce costs. This may include the use of more efficient catalysts, alternative solvents, and advanced purification techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed: The major products formed from the reactions of N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions can yield amines or alcohols. Substitution reactions can introduce various functional groups into the molecule, further diversifying its chemical properties .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide include other tetrahydrobenzo[d]thiazole derivatives and biphenyl carboxamides . These compounds often share similar structural features and biological activities, making them valuable for comparative studies.

Uniqueness: What sets N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide apart from similar compounds is its dual kinase inhibitory activity. This compound has been shown to inhibit both CK2 and GSK3β with high potency, making it a promising candidate for the development of new anticancer therapies . Additionally, its unique structure allows for further modifications to enhance its biological activity and selectivity .

Biological Activity

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C14H13N2OS
  • Molecular Weight : 275.33 g/mol
  • CAS Number : 313366-01-7

The compound features a unique structure that includes a tetrahydrobenzo[d]thiazole moiety linked to a biphenyl carboxamide group. This structural configuration is believed to contribute to its biological activities.

This compound exhibits several mechanisms of action:

  • Kinase Inhibition : The compound has been shown to inhibit key kinases such as CK2 and GSK3β. This dual inhibitory activity is significant for its potential use in cancer therapy as these kinases are involved in cell proliferation and survival pathways .
  • DNA Gyrase Inhibition : Similar compounds have demonstrated the ability to inhibit DNA gyrase in E. coli, with IC50 values indicating effective inhibition at low concentrations (e.g., 12 µM for related derivatives) . This suggests that the compound may also interfere with bacterial DNA replication.
  • c-Met Receptor Interaction : The compound interacts with the c-Met receptor tyrosine kinase, inhibiting its activity and consequently affecting pathways involved in cell growth and migration.

Anticancer Properties

Research has indicated that this compound has significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Proliferation Inhibition : In vitro studies reveal that the compound effectively inhibits the proliferation of cancer cells by inducing apoptosis through its action on kinase pathways and other cellular mechanisms .
  • Case Study : A study involving derivatives of this compound showed promising results against leukemia cell lines, highlighting its potential as an antileukemic agent .

Antibacterial Activity

The compound's structural similarities to known antibacterial agents suggest it may possess antibacterial properties as well. The inhibition of DNA gyrase is particularly relevant for its potential effectiveness against bacterial infections.

Table 1: Biological Activity Summary

Activity TypeTarget/MechanismIC50 Value
Kinase InhibitionCK2Potent
Kinase InhibitionGSK3βPotent
DNA Gyrase InhibitionE. coli DNA gyrase12 µM
CytotoxicityVarious cancer cell linesVaries by line

Table 2: Comparative Analysis of Similar Compounds

Compound NameStructure TypeKnown Activity
N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-tosylbutanamideThiazole derivativec-Met inhibition
4-fluoro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamideBenzamide derivativeAntibacterial activity

Properties

IUPAC Name

4-phenyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c23-19(22-20-21-17-8-4-5-9-18(17)24-20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-3,6-7,10-13H,4-5,8-9H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAOZFMNBADBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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